1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one
Overview
Description
1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.21 g/mol. The purity is usually 95%.
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Biological Activity
1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a pyrrolidine ring and an amino group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and fluorine substituents enhances its binding affinity and specificity, influencing several biochemical pathways.
Potential Targets:
- Dopamine Transporters (DAT) : Similar compounds have shown inhibition of dopamine reuptake, suggesting potential applications in treating disorders like ADHD or depression.
- Serotonin Transporters (SERT) : Compounds in this class may also affect serotonin levels, which could be relevant in mood regulation.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidinones exhibit significant antimicrobial properties. In vitro studies have demonstrated that related compounds can inhibit the growth of various bacteria and fungi. For instance, pyrrolidine derivatives with specific substitutions have shown Minimum Inhibitory Concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
Pyrrolidine Derivative A | 0.0039 | Staphylococcus aureus |
Pyrrolidine Derivative B | 0.025 | Escherichia coli |
Case Studies
- Case Study on Antidepressant Effects : A study evaluated the effects of this compound analogs on locomotor activity in animal models. The results indicated that certain analogs increased locomotor activity, suggesting potential stimulant properties similar to those observed with traditional antidepressants .
- Inhibition Studies : Another study focused on the inhibition of monoamine transporters. The compound exhibited selective inhibition patterns, primarily affecting dopamine and norepinephrine transporters while showing reduced activity on serotonin transporters. This selectivity is crucial for developing treatments with fewer side effects.
Research Findings
Recent investigations into the structure-activity relationships (SAR) of pyrrolidinone derivatives have revealed that modifications to the amino and fluorine groups significantly influence their biological activity. For example, variations in substituent positions on the phenyl ring can enhance or diminish antimicrobial efficacy .
Summary of Findings:
- Dopamine Reuptake Inhibition : Strong inhibition was noted in several analogs, indicating potential use in treating dopamine-related disorders.
- Antimicrobial Efficacy : Certain derivatives demonstrated potent antibacterial properties.
Properties
IUPAC Name |
1-(4-amino-2-fluorophenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBCVJIICUSZKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853910-13-1 | |
Record name | 1-(4-amino-2-fluorophenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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